molecular formula C24H31ClN2Pd B1592611 Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) CAS No. 478980-04-0

Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)

Cat. No. B1592611
CAS RN: 478980-04-0
M. Wt: 489.4 g/mol
InChI Key: FVAVKYGEMJJYEL-UHFFFAOYSA-M
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Description

“Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)” is a well-defined palladium N-heterocyclic carbene complex . It is air-stable and has been used as an efficient catalyst for various chemical reactions .


Molecular Structure Analysis

The molecular formula of “Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)” is C24H29ClN2Pd-2 . This indicates that the molecule contains 24 carbon atoms, 29 hydrogen atoms, one chlorine atom, two nitrogen atoms, and one palladium atom.


Chemical Reactions Analysis

This compound has been used as a catalyst for several types of chemical reactions. These include the cross-coupling of aryl chlorides with boronic acids, the diamination of conjugated dienes and trienes, the dehalogenation of aryl chlorides, and anaerobic alcohol oxidation .


Physical And Chemical Properties Analysis

The compound is a yellow crystal . It has a melting point of 0°C, a boiling point of 0°C, and a flash point of 0°C . It should be stored under inert gas (nitrogen or argon) at 2-8°C .

Scientific Research Applications

Carbon Dioxide Reactivity

Palladium allyl complexes, including those related to the structure of interest, have been shown to react rapidly with carbon dioxide at low temperatures to form well-defined palladium carboxylates. This reactivity is significant for carbon capture and utilization strategies, offering a pathway for the conversion of CO2 into valuable chemical products (Wu et al., 2010).

Catalysis in C−C and C−N Bond Formation

Neutral palladium allyl complexes of annulated diaminocarbenes, which share structural similarities with the compound , have been synthesized and shown to exhibit catalytic activity for Suzuki-type C−C coupling and room-temperature C−N bond formation using aryl halides (Dastgir et al., 2010).

Suzuki–Miyaura Cross-Coupling Reactions

The use of nucleophilic N-heterocyclic carbenes (NHC) as ancillary ligands in palladium-mediated Suzuki–Miyaura cross-coupling reactions has demonstrated high activity, especially with electron-neutral and electron-rich aryl chlorides. This underscores the utility of palladium complexes in facilitating efficient bond formations, critical for the synthesis of complex organic molecules (Grasa et al., 2002).

Antitumor Activity

Palladium allyl complexes bearing imidazo[1,5-a]pyridine-3-ylidene and dipyridoimidazolinylidene ligands have shown remarkable antitumoral activity toward a panel of cisplatin-sensitive and cisplatin-resistant cell lines. This finding highlights the potential biomedical applications of palladium complexes in cancer treatment (Scattolin et al., 2021).

Mechanism of Action

Safety and Hazards

The compound is classified as an eye irritant, a skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

properties

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;chloropalladium(1+);prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N2.C3H6.ClH.Pd/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-3-2;;/h7-13H,1-6H3;3H,1H2,2H3;1H;/q-1;;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAVKYGEMJJYEL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C.CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.Cl[Pd+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584698
Record name Chloropalladium(1+) 1,3-bis(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-2-ide--prop-1-ene (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)

CAS RN

478980-04-0
Record name Chloropalladium(1+) 1,3-bis(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-2-ide--prop-1-ene (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)
Reactant of Route 2
Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)
Reactant of Route 3
Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)
Reactant of Route 4
Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)
Reactant of Route 5
Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)
Reactant of Route 6
Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)

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